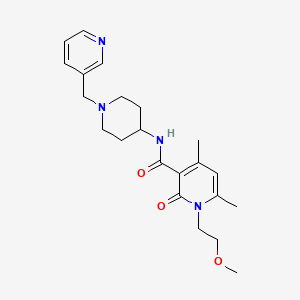
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring, a piperidine ring, and a dihydropyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring, the introduction of the piperidine ring, and the attachment of the pyridine moiety. Common synthetic routes may involve:
Cyclization reactions: to form the dihydropyridine ring.
Nucleophilic substitution reactions: to introduce the piperidine ring.
Coupling reactions: to attach the pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution at the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides.
Major Products
Oxidation: Formation of a pyridine derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may:
Bind to receptors: Interact with specific receptors in biological systems.
Inhibit enzymes: Act as an inhibitor of certain enzymes.
Modulate pathways: Influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H30N4O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H30N4O3/c1-16-13-17(2)26(11-12-29-3)22(28)20(16)21(27)24-19-6-9-25(10-7-19)15-18-5-4-8-23-14-18/h4-5,8,13-14,19H,6-7,9-12,15H2,1-3H3,(H,24,27) |
InChI Key |
FEJBZOHEAWQSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2CCN(CC2)CC3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















